Sp-cAMPS

Behavioral Pharmacology Neuroscience PKA Signaling

Standard cAMP analogs (e.g., dibutyryl-cAMP, 8-Br-cAMP) are rapidly hydrolyzed by endogenous phosphodiesterases, causing unstable intracellular concentrations and confounding off-target effects that compromise experimental reproducibility. Sp-cAMPS eliminates these variables as a pure, PDE-resistant PKA I/II agonist with no direct Epac activity. • PKA Ka = 1.8 µM; balanced activation of type I and type II isoforms with no antagonistic activity, unlike the Rp-diastereomer. • Complete PDE resistance ensures sustained, predictable intracellular concentrations-no degradation artifacts. • Validated in vivo: rodent intracranial infusion produces robust CREB phosphorylation and behavioral effects opposite to PKA inhibitor Rp-cAMPS. • Supplied as ≥98% (HPLC) pure material with full analytical documentation; available in mg-to-gram quantities for assay development and in vivo studies.

Molecular Formula C10H12N5O5PS
Molecular Weight 345.27 g/mol
CAS No. 23645-17-2
Cat. No. B1240470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-cAMPS
CAS23645-17-2
Synonyms(R)-p-cAMPS
(RP)-cAMPS
3,5'-cAMPS
adenosine 3',5'-cyclic monophosphorothioate
adenosine 3',5'-monothionophosphate
adenosine-3',5'-cyclic phosphorothioate
adenosine-3',5'-monophosphorothioate
cyclic adenosine 3,'5'-phosphorothioate
cyclic APT
p-adenosine 3',5'-cyclic phosphorothiate
R(p)-cAMPS
RP-cAMP-S
SP-cAMP-S
Sp-cAMPS
Molecular FormulaC10H12N5O5PS
Molecular Weight345.27 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
InChIKeySMPNJFHAPJOHPP-JOILOJCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-cAMPS (CAS 23645-17-2): A Phosphorothioate cAMP Analog with Defined Agonist Stereochemistry for PKA Activation


Sp-cAMPS (adenosine 3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic, non-hydrolyzable cAMP analog in which the axial exocyclic oxygen of the cyclic phosphate is replaced by a sulfur atom [1]. This stereochemical modification imparts high resistance to mammalian cyclic nucleotide phosphodiesterases (PDEs) while preserving full agonist activity at cAMP-dependent protein kinase (PKA) isoforms I and II . Unlike the Rp-diastereomer, which functions as a competitive PKA antagonist, Sp-cAMPS binds to the regulatory subunits of PKA, triggering holoenzyme dissociation and catalytic subunit activation [1]. The compound is widely employed as a pharmacological probe to dissect cAMP/PKA signaling pathways in both cell-based assays and in vivo models [2].

Why Sp-cAMPS (CAS 23645-17-2) Cannot Be Readily Substituted with Other cAMP Analogs in Critical Experiments


The cAMP analog class is highly heterogeneous; compounds differ fundamentally in their stereochemistry, metabolic stability, and target selectivity profiles, rendering generic substitution scientifically invalid. Sp-cAMPS possesses a unique combination of properties: it is a pure PKA agonist with no antagonistic activity, unlike its Rp-diastereomer, and it exhibits complete resistance to PDE-mediated hydrolysis, unlike widely used cell-permeable analogs such as dibutyryl-cAMP or 8-Br-cAMP . Furthermore, Sp-cAMPS activates PKA without significant direct activity on Exchange Protein directly Activated by cAMP (Epac), distinguishing it from analogs like 8-pCPT-2'-O-Me-cAMP that preferentially target Epac over PKA . Substituting Sp-cAMPS with a less stable or less selective analog can lead to confounding off-target effects, variable intracellular concentrations due to differential degradation rates, or even opposite functional outcomes, thereby compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of Sp-cAMPS (CAS 23645-17-2) Against Key Comparators


Sp-cAMPS vs. Rp-cAMPS: Opposite Functional Directionality in In Vivo Behavioral Pharmacology

In a rat model of cocaine self-administration, bilateral intra-NAc infusion of Sp-cAMPS increased baseline cocaine intake during the second hour of testing and shifted the dose-response curve to the right, consistent with an antagonist-like action. In direct contrast, the PKA inhibitor Rp-cAMPS reduced baseline cocaine self-administration and shifted the dose-response curve to the left, consistent with enhanced cocaine effects [1]. The two diastereomers produce opposite behavioral outcomes in the same experimental paradigm, underscoring the critical importance of selecting the correct stereoisomer for pathway activation versus inhibition studies.

Behavioral Pharmacology Neuroscience PKA Signaling

Sp-cAMPS vs. Dibutyryl-cAMP and 8-Br-cAMP: Superior Metabolic Stability Against Phosphodiesterases

Sp-cAMPS demonstrates complete resistance to cyclic nucleotide phosphodiesterases (PDEs) due to the sulfur substitution in the cyclic phosphate ring. In contrast, widely used cell-permeable cAMP analogs such as dibutyryl-cAMP and 8-Br-cAMP are susceptible to PDE-mediated hydrolysis, which can lead to variable intracellular concentrations and off-target effects . This resistance is supported by its activity as a competitive PDE3A inhibitor with a Ki of 47.6 µM, whereas the Rp-diastereomer exhibits a much weaker Ki of 4400 µM, indicating a stereospecific interaction with the PDE3A active site [1].

Cell Signaling Biochemistry cAMP Analog Stability

Sp-cAMPS vs. Sp-8-CPT-cAMPS: Site-Selectivity Profile for PKA Isoform Discrimination

While Sp-cAMPS activates both type I and type II PKA holoenzymes with comparable potency (Ka = 1.8 µM for half-maximal activation), the modified analog Sp-8-CPT-cAMPS exhibits pronounced site-selectivity within PKA regulatory subunits . Sp-8-CPT-cAMPS demonstrates a 153-fold preference for site A of RI over site A of RII, and a 59-fold preference for site B of RII over site B of RI . This contrasts with the relatively balanced activation profile of the parent compound Sp-cAMPS, which does not display such pronounced isoform or site discrimination.

PKA Isoform Selectivity Signal Transduction Chemical Biology

Sp-cAMPS vs. Endogenous cAMP: In Vivo Target Engagement Confirmed by CREB Phosphorylation

In the same rat cocaine self-administration study, intra-NAc infusion of Sp-cAMPS (dose not explicitly quantified in the abstract but consistent with effective behavioral doses) resulted in a measurable increase in phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a direct downstream target of PKA [1]. Conversely, infusion of Rp-cAMPS reduced basal CREB phosphorylation. This demonstrates that Sp-cAMPS not only produces a behavioral phenotype distinct from Rp-cAMPS but also engages the canonical PKA signaling cascade in vivo, providing direct biochemical evidence of target activation within the brain region of interest.

In Vivo Pharmacology Target Engagement PKA Signaling

Optimal Research and Industrial Applications for Sp-cAMPS (CAS 23645-17-2) Based on Validated Differentiation


Dissecting PKA-Dependent vs. PKA-Independent cAMP Signaling in Intact Cells

Sp-cAMPS is ideally suited for experiments requiring sustained, PDE-resistant activation of both type I and type II PKA isoforms without confounding degradation or off-target Epac activation. Its complete resistance to phosphodiesterases ensures stable intracellular concentrations, while its balanced activation profile avoids isoform bias . This makes it the tool of choice for distinguishing PKA-mediated from Epac-mediated or other cAMP effector pathways when used in conjunction with selective Epac agonists or PKA inhibitors.

In Vivo Neuropharmacological Studies Requiring Focal PKA Activation

The in vivo efficacy of Sp-cAMPS has been rigorously validated in rodent brain infusion studies, where it produces robust, opposing behavioral effects to the PKA inhibitor Rp-cAMPS and increases downstream CREB phosphorylation [1]. This makes Sp-cAMPS a critical reagent for neuroscience studies investigating the role of PKA in learning, memory, addiction, and other cAMP-dependent behaviors, where direct intracranial administration is required.

Affinity Chromatography and Chemical Proteomics for cAMP-Binding Proteins

Sp-cAMPS serves as a foundational scaffold for the development of immobilized affinity ligands used to purify PKA regulatory subunits and other cAMP-binding proteins. Sp-cAMPS-based affinity resins enable the specific capture of free R-subunits, facilitating the enrichment and proteomic analysis of PKA interactomes [2]. This application is critical for mapping cAMP signaling networks and identifying novel cAMP-binding proteins.

Positive Control for PKA Activation in High-Throughput Screening Assays

Due to its well-characterized PKA activation profile (Ka = 1.8 µM), resistance to degradation, and commercial availability in high-purity formulations, Sp-cAMPS is routinely employed as a positive control in biochemical and cell-based assays designed to identify novel PKA modulators or to validate PKA-dependent readouts in drug discovery campaigns .

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